molecular formula C10H8BrNO2 B580968 Methyl 4-bromo-1H-indole-7-carboxylate CAS No. 1224724-39-3

Methyl 4-bromo-1H-indole-7-carboxylate

Cat. No. B580968
M. Wt: 254.083
InChI Key: JTBLJEGYYYHKGQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular weight of 254.08 . It is used in the field of chemical synthesis .


Synthesis Analysis

The synthesis of indole derivatives, such as Methyl 4-bromo-1H-indole-7-carboxylate, has been a topic of interest in recent years due to their significant role in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-bromo-1H-indole-7-carboxylate . The InChI code is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-bromo-1H-indole-7-carboxylate include a molecular weight of 254.08 .

Scientific Research Applications

  • Brominated Tryptophan Derivatives : Brominated derivatives of tryptophan, including Methyl 4-bromo-1H-indole-7-carboxylate, have been isolated from Thorectidae sponges. These compounds show potential as antimicrobial agents, with some exhibiting inhibitory effects against Staphylococcus epidermidis (Segraves & Crews, 2005).

  • Reaction with N-Bromosuccinimide : Methyl 4-bromo-1H-indole-7-carboxylate can react with N-bromosuccinimide, leading to various derivatives useful in organic synthesis (Irikawa et al., 1989).

  • Palladium-Catalyzed Intramolecular Annulation : This compound is used in palladium-catalyzed intramolecular annulation processes to create gamma-carboline derivatives, which have significant applications in medicinal chemistry (Zhang & Larock, 2003).

  • Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives : A novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives has been developed, showcasing the versatility of Methyl 4-bromo-1H-indole-7-carboxylate in synthesizing indole derivatives (Akbari & Faryabi, 2023).

  • Infrared Probes for Local Environment : Derivatives of Methyl 4-bromo-1H-indole-7-carboxylate are explored as infrared probes, especially for studying the local hydration environments, which is critical in biophysical studies (Liu et al., 2020).

  • Synthesis of Constrained Tryptophan Derivatives : Methyl 4-bromo-1H-indole-7-carboxylate is used in the synthesis of constrained tryptophan derivatives, beneficial in peptide and peptoid conformation studies (Horwell et al., 1994).

  • Synthesis of Bromoindoles : It's also instrumental in the regioselective dibromination process, leading to the synthesis of various bromoindole derivatives, which are key intermediates in organic and medicinal chemistry (Parsons et al., 2011).

properties

IUPAC Name

methyl 4-bromo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBLJEGYYYHKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729086
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1H-indole-7-carboxylate

CAS RN

1224724-39-3
Record name Methyl 4-bromo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Gao - 2022 - search.proquest.com
… Compound 43 was synthesized from commercially available methyl 4-bromo-1Hindole-7-carboxylate 41 via reduction and oxidation subsequently to transfer ester to aldehyde (Scheme …
Number of citations: 2 search.proquest.com

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